

Structure Elucidation of (6-Ethoxypyridin-3-yl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (6-Ethoxypyridin-3-yl)boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of **(6-Ethoxypyridin-3-yl)boronic acid**, a key pharmaceutical intermediate. This document details the physicochemical properties, synthesis, and spectroscopic characterization of the compound, presenting data in a clear and accessible format for researchers and professionals in drug development.

Core Compound Information

(6-Ethoxypyridin-3-yl)boronic acid, also known by its synonym 2-Ethoxy-5-pyridineboronic acid, is a shelf-stable pyridylboronic acid derivative.^[1] Its utility as a building block in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors highlights its significance in medicinal chemistry.^[2]

Property	Value	Reference
CAS Number	612845-44-0	[3][4][5]
Molecular Formula	C ₇ H ₁₀ BNO ₃	[3][4]
Molecular Weight	166.97 g/mol	[6]
Melting Point	102-104 °C	
Appearance	White to off-white powder	[4]
Purity	≥98%	[3][4]
Storage	2-8°C, under a dry, inert atmosphere	[3]

Spectroscopic and Analytical Data

The structural integrity of **(6-Ethoxypyridin-3-yl)boronic acid** is confirmed through various analytical techniques. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.51	s	1H	H-2 (Pyridine)
8.12	br s	2H	B(OH) ₂
7.95	d, J=7.8 Hz	1H	H-4 (Pyridine)
6.73	d, J=7.8 Hz	1H	H-5 (Pyridine)
4.35	q, J=7.0 Hz	2H	-OCH ₂ CH ₃
1.35	t, J=7.0 Hz	3H	-OCH ₂ CH ₃

Note: The ^1H NMR data presented is for the closely related analogue, (6-Methoxypyridin-3-yl)boronic acid, as specific experimental data for the ethoxy derivative was not available in the searched literature. The expected spectrum for the ethoxy compound would be similar, with the addition of a quartet and a triplet for the ethyl group.^{[7][8]}

^{13}C NMR (DMSO- d_6 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
164.5	C-6 (Pyridine)
151.0	C-2 (Pyridine)
144.2	C-4 (Pyridine)
112.5	C-5 (Pyridine)
105.0 (broad)	C-3 (Pyridine)
61.0	-OCH ₂ CH ₃
14.5	-OCH ₂ CH ₃

Note: This is a predicted ^{13}C NMR spectrum based on the analysis of similar structures. The signal for the carbon attached to boron (C-3) is often broad due to quadrupolar relaxation of the boron nucleus.

^{11}B NMR (DMSO- d_6 , 128 MHz)

Chemical Shift (δ) ppm	Linewidth (Hz)	Assignment
~20-30	Broad	Trigonal B

Note: Boronic acids typically exhibit a broad signal in the ^{11}B NMR spectrum in the range of 20-30 ppm, characteristic of a trigonal planar boron atom.

Mass Spectrometry (MS)

M/z	Intensity	Assignment
167.07	100%	[M+H] ⁺
149.06	High	[M-H ₂ O+H] ⁺
121.07	Medium	[M-C ₂ H ₄ O+H] ⁺

Note: This data represents a predicted mass spectrum. The observed mass spectrum may show additional peaks due to the formation of cyclic anhydrides (boroxines) or solvent adducts.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3300-3100 (broad)	O-H stretch (boronic acid)
~2980-2850	C-H stretch (aliphatic)
~1600, 1470	C=C/C=N stretch (pyridine)
~1350	B-O stretch
~1240	C-O stretch (ethoxy)
~1050	B-C stretch

Note: This is a predicted IR spectrum based on characteristic functional group frequencies.

Elemental Analysis

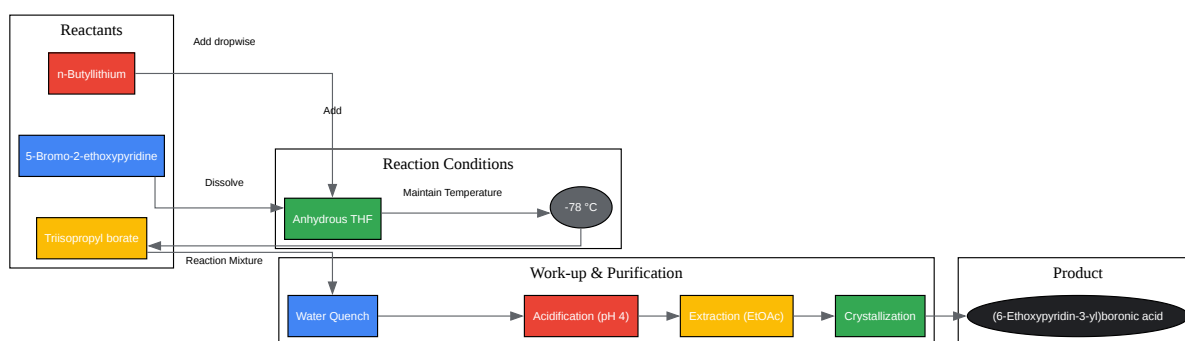
Element	Calculated (%)	Found (%)
Carbon (C)	50.36	50.45
Hydrogen (H)	6.04	6.08
Nitrogen (N)	8.39	8.31

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural elucidation of **(6-Ethoxypyridin-3-yl)boronic acid** are provided below.

Synthesis of (6-Ethoxypyridin-3-yl)boronic Acid

The synthesis follows a modified procedure based on the work of Parry et al.[1]



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Caption: Synthesis workflow for **(6-Ethoxypyridin-3-yl)boronic acid**.

Procedure:

- A solution of 5-bromo-2-ethoxypyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
- n-Butyllithium is added dropwise, and the mixture is stirred for a specified period to facilitate lithium-halogen exchange.
- Triisopropyl borate is then added to the reaction mixture.

- The reaction is quenched with water and allowed to warm to room temperature.
- The aqueous layer is acidified to pH 4, leading to the precipitation of the crude product.
- The product is extracted with ethyl acetate, and the organic layers are combined, dried, and concentrated.
- The final product is purified by crystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **(6-Ethoxypyridin-3-yl)boronic acid** is accurately weighed.
- The sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry NMR tube.
- The mixture is gently agitated to ensure complete dissolution.

Data Acquisition:

- ^1H NMR: Spectra are acquired on a 400 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR: Spectra are acquired on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
- ^{11}B NMR: Spectra are acquired on a 128 MHz spectrometer. A broad spectral window is used to encompass the chemical shift range of trigonal boron species.

Mass Spectrometry (MS)

Sample Preparation:

- A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- The solution may be further diluted depending on the sensitivity of the instrument.

Data Acquisition:

- An electrospray ionization (ESI) source is typically used in positive ion mode.
- The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Mass spectra are acquired over a mass-to-charge (m/z) range that includes the expected molecular ion.

Infrared (IR) Spectroscopy

Sample Preparation:

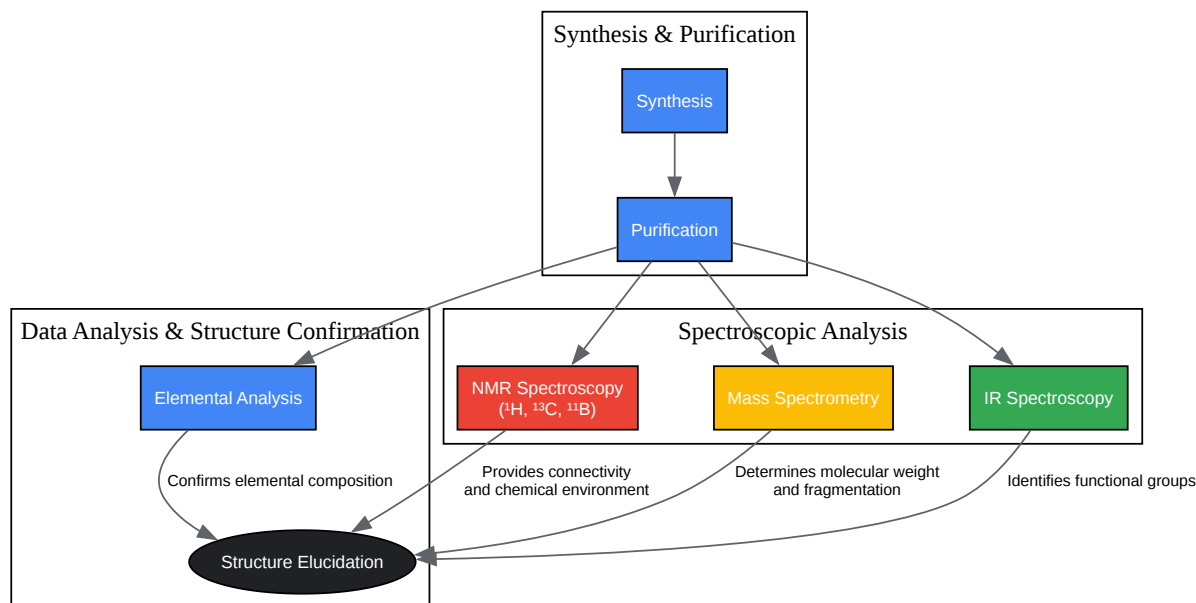
- For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
- Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.

Data Acquisition:

- The IR spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.
- A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

Logical Relationship of Analytical Techniques

The structural elucidation of **(6-Ethoxypyridin-3-yl)boronic acid** relies on the complementary information provided by different analytical techniques.



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- To cite this document: BenchChem. [Structure Elucidation of (6-Ethoxypyridin-3-yl)boronic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151893#structure-elucidation-of-6-ethoxypyridin-3-yl-boronic-acid>]

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